

CAS number and molecular weight of cis-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-4-Methyl-2-pentene**

Cat. No.: **B1587906**

[Get Quote](#)

Technical Guide: cis-4-Methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of **cis-4-Methyl-2-pentene**. While not a therapeutic agent itself, this alkene serves as a valuable building block in organic synthesis, a field integral to drug discovery and development. Understanding the characteristics and handling of such reagents is fundamental for the synthesis of more complex molecular targets.

Core Chemical Data

The fundamental identifiers and properties of **cis-4-Methyl-2-pentene** are summarized below. These data are critical for laboratory handling, reaction stoichiometry, and analytical characterization.

Identifier	Value
Chemical Name	cis-4-Methyl-2-pentene
Synonyms	(Z)-4-Methyl-2-pentene, 4-Methyl-cis-2-pentene
CAS Number	691-38-3 [1] [2] [3]
Molecular Formula	C ₆ H ₁₂ [1] [2] [4]
Molecular Weight	84.16 g/mol [1] [2] [4]

Synthesis and Reactivity

cis-4-Methyl-2-pentene is a non-polar hydrocarbon characterized by a carbon-carbon double bond, which is the center of its chemical reactivity. The "cis" designation indicates that the alkyl groups are on the same side of the double bond, influencing its stereochemistry in reactions.[\[2\]](#)

As an alkene, its primary reactivity involves addition reactions across the double bond, making it a useful intermediate for introducing new functional groups.[\[2\]](#) For instance, it readily undergoes halogenation. The reaction with chlorine (Cl₂) yields 2,3-dichloro-4-methylpentane.[\[3\]](#)[\[5\]](#) Similarly, it reacts with hydrogen bromide (HBr) in an addition reaction.[\[5\]](#)

Experimental Protocols

Detailed experimental procedures are highly specific to the reaction context. However, a general protocol for a common stereoselective synthesis is provided below as a representative example.

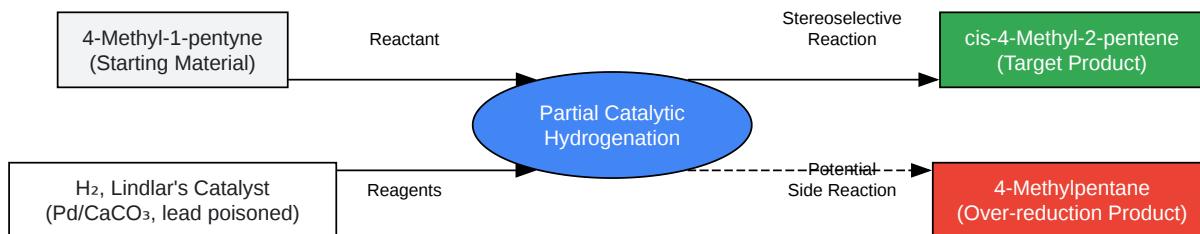
Protocol: Stereoselective Synthesis of **cis-4-Methyl-2-pentene**

This protocol describes the partial catalytic hydrogenation of an alkyne to stereoselectively yield the cis-alkene.

Objective: To synthesize **cis-4-Methyl-2-pentene** from 4-methyl-1-pentyne.

Materials:

- 4-methyl-1-pentyne (starting material)
- Lindlar's catalyst (Palladium on Calcium Carbonate, poisoned with lead)[1]
- Hydrogen gas (H₂)
- Anhydrous solvent (e.g., hexane or ethanol)
- Reaction flask equipped with a stir bar and gas inlet
- Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)


Procedure:

- Catalyst Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lindlar's catalyst in the chosen anhydrous solvent.
- Addition of Reactant: Add 4-methyl-1-pentyne to the flask.
- Hydrogenation: Purge the reaction vessel with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction progress by analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting alkyne. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to the corresponding alkane (4-methylpentane).[1]
- Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
- Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be further purified by distillation to yield pure **cis-4-Methyl-2-pentene**.[6]

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway described in the experimental protocol. It represents a common and fundamental transformation in organic chemistry relevant to the

synthesis of specific stereoisomers.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **cis-4-Methyl-2-pentene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brainly.com [brainly.com]
- 2. CAS 691-38-3: cis-4-methylpent-2-ene | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Solved write the reaction mechanism for the synthesis of | Chegg.com [chegg.com]
- 5. quora.com [quora.com]
- 6. cis-4-Methyl-2-pentene | 691-38-3 [chemicalbook.com]
- To cite this document: BenchChem. [CAS number and molecular weight of cis-4-Methyl-2-pentene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587906#cas-number-and-molecular-weight-of-cis-4-methyl-2-pentene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com